molecular formula C9H14BNO2S B8536262 (5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid

(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid

Cat. No.: B8536262
M. Wt: 211.09 g/mol
InChI Key: PEBBNLSSLMXAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative featuring a thiophene ring substituted with a cyclopropylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .

Scientific Research Applications

(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

Properties

Molecular Formula

C9H14BNO2S

Molecular Weight

211.09 g/mol

IUPAC Name

[5-[(cyclopropylmethylamino)methyl]thiophen-2-yl]boronic acid

InChI

InChI=1S/C9H14BNO2S/c12-10(13)9-4-3-8(14-9)6-11-5-7-1-2-7/h3-4,7,11-13H,1-2,5-6H2

InChI Key

PEBBNLSSLMXAII-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)CNCC2CC2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general procedure of 5-{5-[(ethylamino)methyl]-2-thienyl}-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide, (5-formyl-2-thienyl)boronic acid (50 mg, 0.32 mmol), (cyclopropylmethyl)amine (0.027 mL, 0.32 mmol), and NaCNBH3 (40 mg, 0.64 mmol) were reacted to give 73 mg of crude (5-{[(cyclopropylmethyl)amino]methyl}-2-thienyl)boronic acid. The crude (5-{[(cyclopropylmethyl)amino]methyl}-2-thienyl)boronic acid was then reacted with 5-bromo-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide (80 mg, 0.193 mmol), potassium carbonate (160 mg, 1.16 mmol), and tetrakis(triphenylphosphine)palladium(0) (5 mg, 0.004 mmol) to give 19.1 mg of the title compound (20%).
Name
5-{5-[(ethylamino)methyl]-2-thienyl}-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0.027 mL
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Four

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